molecular formula C11H16ClNO B12977444 (S)-2-(1-Aminopentyl)-4-chlorophenol

(S)-2-(1-Aminopentyl)-4-chlorophenol

Cat. No.: B12977444
M. Wt: 213.70 g/mol
InChI Key: AJYSTBGRQFUTJJ-JTQLQIEISA-N
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Description

(S)-2-(1-Aminopentyl)-4-chlorophenol is a chiral compound characterized by the presence of an amino group, a pentyl chain, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Aminopentyl)-4-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 1-bromopentane.

    Formation of Intermediate: The initial step involves the alkylation of 4-chlorophenol with 1-bromopentane under basic conditions to form 4-chloro-2-pentylphenol.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(1-Aminopentyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

(S)-2-(1-Aminopentyl)-4-chlorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminopentyl)-4-chlorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

  • (S)-3-(1-Aminopentyl)-5-chlorobenzonitrile
  • (S)-4-(1-Aminopentyl)phenol

Comparison:

  • Uniqueness: (S)-2-(1-Aminopentyl)-4-chlorophenol is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-[(1S)-1-aminopentyl]-4-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-2-3-4-10(13)9-7-8(12)5-6-11(9)14/h5-7,10,14H,2-4,13H2,1H3/t10-/m0/s1

InChI Key

AJYSTBGRQFUTJJ-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC(=C1)Cl)O)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)Cl)O)N

Origin of Product

United States

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